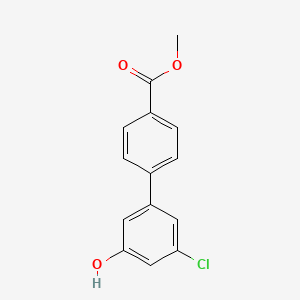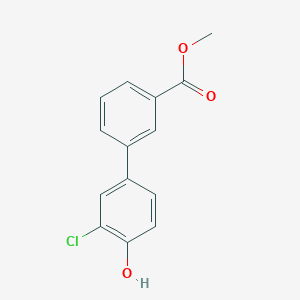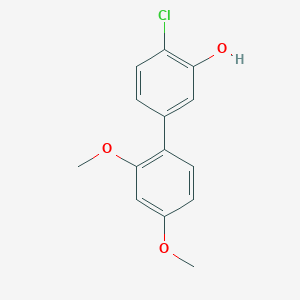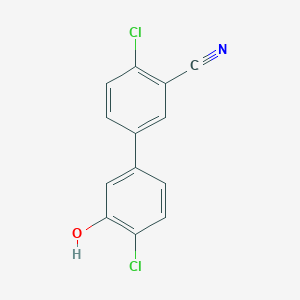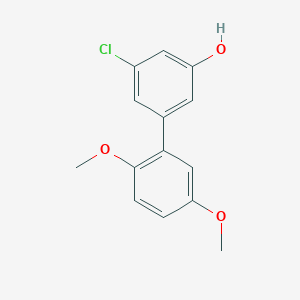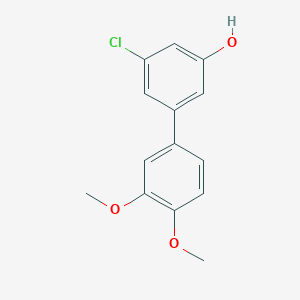
3-Chloro-5-(3,4-dimethoxyphenyl)phenol, 95%
Übersicht
Beschreibung
3-Chloro-5-(3,4-dimethoxyphenyl)phenol, 95% (3C5DMPP) is a phenolic compound that has been studied for its various applications in scientific research and laboratory experiments. It is a chlorinated derivative of phenol, and its structure is similar to that of other phenols, such as 4-chloro-3-(3,4-dimethoxyphenyl)phenol (3C4DMPP) and 3-chloro-4-(3,4-dimethoxyphenyl)phenol (3C4DMPP). 3C5DMPP is a highly reactive compound, and its reactivity can be used in a variety of laboratory and research applications.
Wirkmechanismus
The mechanism of action of 3-Chloro-5-(3,4-dimethoxyphenyl)phenol, 95% is not fully understood. However, it is known that 3-Chloro-5-(3,4-dimethoxyphenyl)phenol, 95% can act as a catalyst in certain reactions, as well as a reagent in organic synthesis. It is thought that 3-Chloro-5-(3,4-dimethoxyphenyl)phenol, 95% is able to catalyze the formation of a variety of compounds by acting as an electron donor, accepting electrons from the substrate and donating them to the reaction. Additionally, 3-Chloro-5-(3,4-dimethoxyphenyl)phenol, 95% can act as a reagent in organic synthesis by acting as an electron acceptor, accepting electrons from the substrate and donating them to the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-5-(3,4-dimethoxyphenyl)phenol, 95% are not fully understood. However, it is known that 3-Chloro-5-(3,4-dimethoxyphenyl)phenol, 95% is a highly reactive compound and is able to catalyze the formation of a variety of compounds. Additionally, 3-Chloro-5-(3,4-dimethoxyphenyl)phenol, 95% is thought to have antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Chloro-5-(3,4-dimethoxyphenyl)phenol, 95% in laboratory experiments include its high reactivity, its ability to act as a catalyst in certain reactions, and its ability to act as a reagent in organic synthesis. Additionally, 3-Chloro-5-(3,4-dimethoxyphenyl)phenol, 95% is a relatively inexpensive compound, making it an attractive option for laboratory experiments. The limitations of using 3-Chloro-5-(3,4-dimethoxyphenyl)phenol, 95% in laboratory experiments include its potential for toxicity and its potential to react with other compounds.
Zukünftige Richtungen
For the use of 3-Chloro-5-(3,4-dimethoxyphenyl)phenol, 95% include further exploration of its potential as an antioxidant and anti-inflammatory agent, as well as its potential use in the synthesis of pharmaceuticals. Additionally, further research could be done to explore the potential of 3-Chloro-5-(3,4-dimethoxyphenyl)phenol, 95% as a catalyst in the synthesis of other compounds, such as 1,2-dihydropyridines, 1,2-dihydrobenzothiazoles, and 1,2-dihydrobenzoxazoles. Finally, further research could be done to explore the potential of 3-Chloro-5-(3,4-dimethoxyphenyl)phenol, 95% as a reagent in organic synthesis.
Synthesemethoden
3-Chloro-5-(3,4-dimethoxyphenyl)phenol, 95% can be synthesized using a variety of methods, including the Vilsmeier-Haack reaction, the Friedel-Crafts acylation reaction, and the Grignard reaction. In the Vilsmeier-Haack reaction, 3-Chloro-5-(3,4-dimethoxyphenyl)phenol, 95% is formed by reacting 3-chloro-5-hydroxyphenol with formaldehyde and phosphorus oxychloride. In the Friedel-Crafts acylation reaction, 3-Chloro-5-(3,4-dimethoxyphenyl)phenol, 95% is formed by reacting 3-chloro-5-hydroxyphenol with an acyl chloride in the presence of an acid catalyst. Finally, in the Grignard reaction, 3-Chloro-5-(3,4-dimethoxyphenyl)phenol, 95% is formed by reacting 3-chloro-5-hydroxyphenol with a Grignard reagent.
Wissenschaftliche Forschungsanwendungen
3-Chloro-5-(3,4-dimethoxyphenyl)phenol, 95% has a variety of applications in scientific research, including its use as a reagent in organic synthesis and its ability to act as a catalyst in certain reactions. In organic synthesis, 3-Chloro-5-(3,4-dimethoxyphenyl)phenol, 95% can be used as a reagent to synthesize various compounds, such as 3,4-dimethoxyphenylacetaldehyde, 3-chloro-5-(3,4-dimethoxyphenyl)benzene, and 3,4-dimethoxyphenylacetic acid. Additionally, 3-Chloro-5-(3,4-dimethoxyphenyl)phenol, 95% can be used as a catalyst in the synthesis of 1,2-dihydropyridines, 1,2-dihydrobenzothiazoles, and 1,2-dihydrobenzoxazoles.
Eigenschaften
IUPAC Name |
3-chloro-5-(3,4-dimethoxyphenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO3/c1-17-13-4-3-9(7-14(13)18-2)10-5-11(15)8-12(16)6-10/h3-8,16H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPOCGXPUFJWBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC(=C2)Cl)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686055 | |
| Record name | 5-Chloro-3',4'-dimethoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(3,4-dimethoxyphenyl)phenol | |
CAS RN |
1261991-02-9 | |
| Record name | 5-Chloro-3',4'-dimethoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





